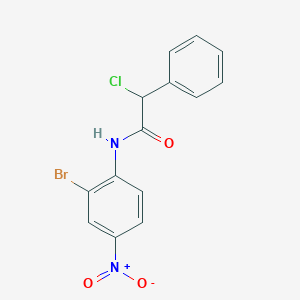

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmaceutical Development

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide has shown potential in the development of new pharmaceutical compounds. Its structural properties allow it to interact with various biological targets, making it a candidate for drug design and synthesis. Researchers have explored its use in creating novel anti-inflammatory, analgesic, and antimicrobial agents .

Insecticidal Activity

This compound has been investigated for its insecticidal properties. Studies have shown that derivatives of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide can effectively target insect pests, offering a potential solution for agricultural pest control. Its mode of action involves disrupting the nervous system of insects, leading to their immobilization and death .

Material Science

In material science, N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is used in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties such as thermal stability, mechanical strength, and resistance to degradation .

Catalysis

The compound has applications in catalysis, particularly in organic synthesis. It can act as a catalyst or a catalyst precursor in various chemical reactions, including cross-coupling reactions and polymerization processes. This makes it valuable in the production of fine chemicals and pharmaceuticals .

Environmental Chemistry

Researchers have explored the use of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide in environmental chemistry. It can be used to develop sensors and detection methods for pollutants and hazardous substances. Its sensitivity and specificity make it suitable for monitoring environmental contaminants .

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to bind to specific sites on proteins allows scientists to investigate the structure and function of various biomolecules. This application is crucial for understanding disease mechanisms and developing therapeutic strategies .

Mechanism of Action

Target of Action

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is primarily used in organic synthesis and in synthesizing libraries of anticancer drug analogs . .

Mode of Action

Given its use in the synthesis of anticancer drug analogs , it can be inferred that it may interact with cancer-related targets to exert its effects.

Biochemical Pathways

Given its use in the synthesis of anticancer drug analogs , it may be involved in pathways related to cell proliferation and apoptosis.

Result of Action

Given its use in the synthesis of anticancer drug analogs , it may have effects on cell proliferation and apoptosis.

properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O3/c15-11-8-10(18(20)21)6-7-12(11)17-14(19)13(16)9-4-2-1-3-5-9/h1-8,13H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLOKEAHWJHVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2842566.png)

![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)

![2-[1-(3-Methylbutanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2842569.png)

![2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2842570.png)

![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)